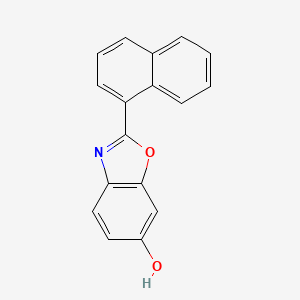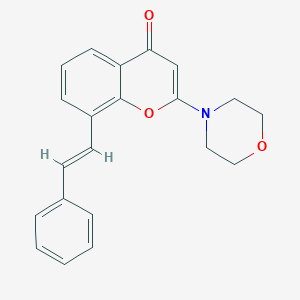
2-Morpholin-4-yl-8-styrylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholin-4-yl-8-styrylchromen-4-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a morpholine ring, a styryl group, and a chromenone core. This compound has garnered interest due to its potential biological activities and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-8-styrylchromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a chromenone derivative with a styryl group in the presence of a morpholine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-yl-8-styrylchromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the styryl group or other parts of the molecule.
Substitution: The morpholine ring and styryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of reduced styryl groups .
Scientific Research Applications
2-morpholin-4-yl-8-styrylchromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-8-styrylchromen-4-one involves its interaction with specific molecular targets. It has been shown to inhibit DNA-dependent protein kinase, which plays a crucial role in DNA repair and cell cycle regulation. This inhibition can lead to various biological effects, including the modulation of cellular processes and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
2-morpholin-4-yl-8-phenylchromen-4-one: Similar in structure but with a phenyl group instead of a styryl group.
2-(morpholin-4-yl)-8-phenyl-4H-chromen-4-one: Another closely related compound with slight variations in the chromenone core
Uniqueness
2-morpholin-4-yl-8-styrylchromen-4-one stands out due to its unique combination of a morpholine ring, styryl group, and chromenone core. This combination imparts specific chemical and biological properties that make it valuable in various research applications .
Properties
Molecular Formula |
C21H19NO3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-8-[(E)-2-phenylethenyl]chromen-4-one |
InChI |
InChI=1S/C21H19NO3/c23-19-15-20(22-11-13-24-14-12-22)25-21-17(7-4-8-18(19)21)10-9-16-5-2-1-3-6-16/h1-10,15H,11-14H2/b10-9+ |
InChI Key |
OLQGOHPEAUHNBE-MDZDMXLPSA-N |
Isomeric SMILES |
C1COCCN1C2=CC(=O)C3=CC=CC(=C3O2)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=CC=CC(=C3O2)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


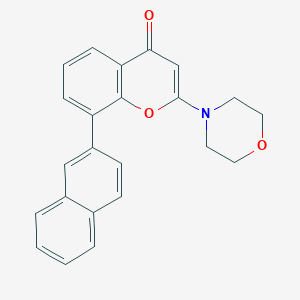

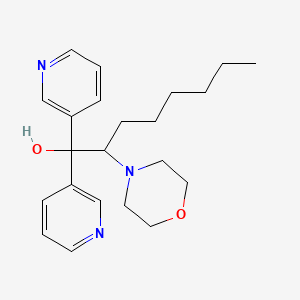

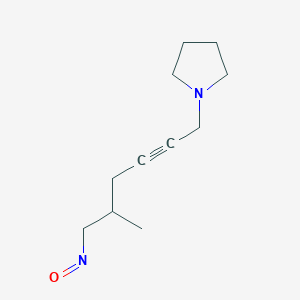

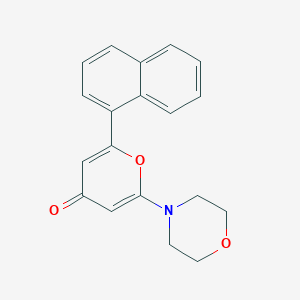
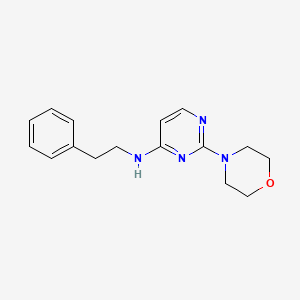
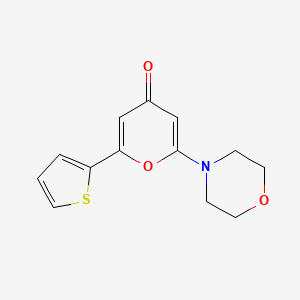
![2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
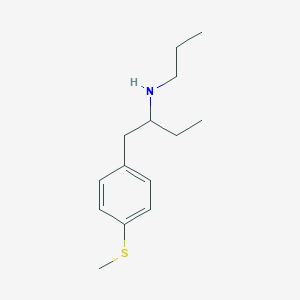
![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
